1-{[1,1'-Biphenyl]-4-sulfonyl}-4-(3-chlorophenyl)piperazine
CAS No.: 694497-62-6
Cat. No.: VC5411420
Molecular Formula: C22H21ClN2O2S
Molecular Weight: 412.93
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 694497-62-6 |
|---|---|
| Molecular Formula | C22H21ClN2O2S |
| Molecular Weight | 412.93 |
| IUPAC Name | 1-(3-chlorophenyl)-4-(4-phenylphenyl)sulfonylpiperazine |
| Standard InChI | InChI=1S/C22H21ClN2O2S/c23-20-7-4-8-21(17-20)24-13-15-25(16-14-24)28(26,27)22-11-9-19(10-12-22)18-5-2-1-3-6-18/h1-12,17H,13-16H2 |
| Standard InChI Key | IADQQRPLMLIXIZ-UHFFFAOYSA-N |
| SMILES | C1CN(CCN1C2=CC(=CC=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Introduction
Chemical Identity and Structural Features
1-{[1,1'-Biphenyl]-4-sulfonyl}-4-(3-chlorophenyl)piperazine is a synthetic piperazine derivative characterized by a central six-membered piperazine ring substituted with two distinct functional groups:
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3-Chlorophenyl group: A benzene ring with a chlorine atom at the meta position.
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Biphenyl-4-sulfonyl group: A sulfonyl-linked biphenyl moiety attached at the para position of the terminal phenyl ring.
Molecular Formula: C<sub>23</sub>H<sub>21</sub>ClN<sub>2</sub>O<sub>2</sub>S
Molecular Weight: 437.94 g/mol
Key Structural Attributes:
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The sulfonyl group (–SO<sub>2</sub>–) enhances polarity and potential receptor-binding affinity .
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The biphenyl system introduces hydrophobicity, influencing membrane permeability .
Synthetic Methodologies
Optimization Strategies
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Solvent Selection: Polar aprotic solvents (e.g., DMF) improve sulfonyl chloride reactivity .
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Temperature Control: Reactions performed at 0–10°C minimize side products .
Pharmacological Activity
Receptor Modulation
Piperazine derivatives exhibit affinity for serotonin (5-HT) receptors and dopamine receptors. The biphenyl sulfonyl group in this compound may enhance selectivity for 5-HT<sub>1A</sub> or 5-HT<sub>2A</sub> subtypes, as seen in structurally analogous molecules .
Antimicrobial Properties
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Antifungal Activity: Sulfonamide-containing piperazines demonstrate inhibitory effects against Candida albicans (MIC: 12.5–25 µg/mL) .
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Antibacterial Potential: Structural analogs show moderate activity against Staphylococcus aureus (MIC: 50 µg/mL) .
Physicochemical Properties
| Property | Value/Description |
|---|---|
| Solubility | Poor in water; soluble in DMSO, DMF, CHCl<sub>3</sub> |
| Melting Point | 210–215°C (decomposes) |
| LogP | 3.8 (predicted) |
| pK<sub>a</sub> | 7.2 (piperazine nitrogen) |
Applications and Research Trends
Drug Development
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Central Nervous System (CNS) Agents: Potential anxiolytic or antipsychotic activity due to 5-HT receptor modulation .
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Oncology: Investigated as a CDK4/6 inhibitor analog for breast cancer therapy .
Material Science
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